REACTION_CXSMILES
|
[F:1][B-](F)(F)F.N#[O+].N[C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[C:12]([OH:14])=[O:13].ClC1C=CC=CC=1Cl>C(#N)C>[F:1][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[C:12]([OH:14])=[O:13] |f:0.1|
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Name
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|
Quantity
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3.53 g
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Type
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reactant
|
Smiles
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F[B-](F)(F)F.N#[O+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)Cl
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Type
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CUSTOM
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Details
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was stirred for 48 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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acetonitrile distilled from the mixture at reduced pressure
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Type
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TEMPERATURE
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Details
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The mixture was then heated to 170° for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the mix was poured into dichloromethane (200 ml)
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Type
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EXTRACTION
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Details
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extracted with NaHCO3 solution
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Type
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WASH
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Details
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After back washing the aqueous phase with dichloromethane, it
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Type
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EXTRACTION
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Details
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organics extracted with ethyl acetate (2×100 ml)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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Crude product was purified by chromatography on silica
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Type
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WASH
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Details
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eluting with a gradient from dichloromethane/acetic acid (99:1) to dichloromethane/isopropanol/acetic acid (80:20:1)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |